molecular formula C13H9F3O4S B14226988 Methanesulfonic acid, trifluoro-, 2-(2-naphthalenyl)-2-oxoethyl ester CAS No. 817160-35-3

Methanesulfonic acid, trifluoro-, 2-(2-naphthalenyl)-2-oxoethyl ester

Cat. No.: B14226988
CAS No.: 817160-35-3
M. Wt: 318.27 g/mol
InChI Key: LHDMVKWHNDYHTH-UHFFFAOYSA-N
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Description

Methanesulfonic acid, trifluoro-, 2-(2-naphthalenyl)-2-oxoethyl ester is a chemical compound with the molecular formula C11H7F3O3SThis compound is characterized by the presence of a trifluoromethanesulfonate group attached to a naphthalene ring, making it a valuable reagent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid, trifluoro-, 2-(2-naphthalenyl)-2-oxoethyl ester typically involves the reaction of 2-naphthol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, trifluoro-, 2-(2-naphthalenyl)-2-oxoethyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted naphthalenes depending on the nucleophile used.

    Oxidation Reactions: Major products are naphthoquinones and their derivatives.

    Reduction Reactions: Products include dihydronaphthalene derivatives.

Mechanism of Action

The mechanism of action of methanesulfonic acid, trifluoro-, 2-(2-naphthalenyl)-2-oxoethyl ester involves its ability to act as an electrophile in substitution reactions. The trifluoromethanesulfonate group is a good leaving group, facilitating the attack of nucleophiles on the naphthalene ring. This property makes it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanesulfonic acid, trifluoro-, 2-(2-naphthalenyl)-2-oxoethyl ester is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct reactivity and selectivity in chemical reactions. Its trifluoromethanesulfonate group is a particularly strong leaving group, making it highly effective in nucleophilic substitution reactions .

Properties

CAS No.

817160-35-3

Molecular Formula

C13H9F3O4S

Molecular Weight

318.27 g/mol

IUPAC Name

(2-naphthalen-2-yl-2-oxoethyl) trifluoromethanesulfonate

InChI

InChI=1S/C13H9F3O4S/c14-13(15,16)21(18,19)20-8-12(17)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2

InChI Key

LHDMVKWHNDYHTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)COS(=O)(=O)C(F)(F)F

Origin of Product

United States

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